molecular formula C14H8FNO2 B6377987 5-(3-Cyano-2-fluorophenyl)-2-formylphenol CAS No. 1261994-94-8

5-(3-Cyano-2-fluorophenyl)-2-formylphenol

Cat. No.: B6377987
CAS No.: 1261994-94-8
M. Wt: 241.22 g/mol
InChI Key: UGQGZVNTFJKCHF-UHFFFAOYSA-N
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Description

5-(3-Cyano-2-fluorophenyl)-2-formylphenol is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-2-fluorophenylboronic acid with a suitable phenol derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyano-2-fluorophenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Cyano-2-fluorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The cyano and formyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Cyano-2-fluorophenyl)-2-formylphenol is unique due to the presence of both cyano and formyl groups on the same phenol ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-fluoro-3-(4-formyl-3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-14-10(7-16)2-1-3-12(14)9-4-5-11(8-17)13(18)6-9/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQGZVNTFJKCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685146
Record name 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-94-8
Record name 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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